3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine
Description
Molecular Architecture and Functional Group Analysis
The molecular formula of this compound is C₁₂H₂₃NO₂ , with a molecular weight of 213.32 g/mol . The structure integrates three distinct components:
- A cyclohexyl ring serving as the central hydrocarbon framework.
- A 1,3-dioxolane moiety fused to the cyclohexyl group via a sp³-hybridized carbon atom.
- A propan-1-amine chain (-CH₂-CH₂-CH₂-NH₂) extending from the cyclohexyl-dioxolane junction.
The 1,3-dioxolane group is a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, creating a strained ether system. This moiety exhibits partial double-bond character in the C-O bonds due to resonance, contributing to its chemical stability. The propan-1-amine chain terminates in a primary amine (-NH₂), which introduces polarity and hydrogen-bonding capacity.
Key bond lengths and angles derived from computational models include:
- C-O bond lengths in the dioxolane ring: 1.41–1.43 Å (typical for ethers).
- C-N bond length in the amine group: 1.47 Å (consistent with aliphatic amines).
- Dihedral angles between the cyclohexyl and dioxolane rings: 55–60°, indicating moderate steric strain.
Table 1: Critical Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃NO₂ |
| Molecular Weight (g/mol) | 213.32 |
| Dioxolane C-O Bond Length | 1.42 Å |
| Amine C-N Bond Length | 1.47 Å |
The SMILES notation (NCCCC1(C2OCCO2)CCCCC1) explicitly defines atomic connectivity: the cyclohexyl group (C1CCCCC1) is bonded to both the dioxolane ring (C2OCCO2) and the propylamine chain (CCCN).
Conformational Dynamics of the Cyclohexyl-Dioxolane System
The cyclohexyl ring adopts a chair conformation to minimize steric strain, with the dioxolane and propylamine substituents occupying equatorial positions. This arrangement reduces 1,3-diaxial interactions between the bulky dioxolane ring and the amine chain.
The dioxolane ring exhibits puckering dynamics , oscillating between envelope and twist conformations. Computational studies suggest a preference for the envelope conformation (C2-symmetric puckering), where one oxygen atom lies out-of-plane, reducing torsional strain. This puckering influences the spatial orientation of the cyclohexyl group, creating a chiral center at the junction carbon.
Rotational barriers for key bonds include:
- C(cyclohexyl)-C(dioxolane) bond : 8–10 kcal/mol due to steric hindrance from adjacent cyclohexyl hydrogens.
- C-N bond rotation : 3–5 kcal/mol, typical for aliphatic amines.
Table 2: Conformational Energy Barriers
| Bond Rotation | Energy Barrier (kcal/mol) |
|---|---|
| C(cyclohexyl)-C(dioxolane) | 9.2 ± 0.5 |
| C-N (amine) | 4.1 ± 0.3 |
Interactions between the dioxolane oxygen lone pairs and the amine hydrogens create weak intramolecular hydrogen bonds (O···H-N distance: 2.3–2.5 Å), stabilizing the global minimum conformation.
Comparative Structural Analysis with Related Amino-Dioxolane Derivatives
Structurally analogous compounds exhibit variations in ring size, substituent position, and amine chain length:
1. Cycloheptane Analog
The cycloheptyl derivative (C₁₃H₂₅NO₂) features a seven-membered carbocycle, increasing molecular weight to 227.34 g/mol . The larger ring reduces steric crowding at the junction carbon but introduces additional conformational flexibility, lowering the energy barrier for dioxolane puckering by 15–20% compared to the cyclohexyl variant.
2. Shorter Amine Chain Derivatives
Compounds with ethylamine (-CH₂-CH₂-NH₂) chains instead of propylamine show:
- Reduced hydrogen-bonding capacity (-NH₂ further from dioxolane).
- Increased rotational freedom (lower C-N bond rotation barrier: 2.8 kcal/mol).
3. Ortho-Substituted Dioxolanes
Derivatives with methyl groups at the dioxolane 2-position exhibit:
- Enhanced steric shielding of the amine group.
- 0.15 Å elongation of C-O bonds due to electron-donating effects.
Table 3: Structural Comparison with Analogues
| Feature | Cyclohexyl Derivative | Cycloheptyl Derivative | Ethylamine Variant |
|---|---|---|---|
| Molecular Weight | 213.32 | 227.34 | 199.29 |
| C-O Bond Length | 1.42 Å | 1.43 Å | 1.41 Å |
| Amine Rotation Barrier | 4.1 kcal/mol | 3.9 kcal/mol | 2.8 kcal/mol |
These structural differences profoundly impact physicochemical properties. The cyclohexyl derivative’s compact architecture enhances crystallinity compared to the cycloheptyl analogue, as evidenced by higher melting points (Δmp = +22°C).
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-[1-(1,3-dioxolan-2-yl)cyclohexyl]propan-1-amine |
InChI |
InChI=1S/C12H23NO2/c13-8-4-7-12(5-2-1-3-6-12)11-14-9-10-15-11/h11H,1-10,13H2 |
InChI Key |
BOMJITAMLAALOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCCN)C2OCCO2 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3-Dioxolane Ring
The 1,3-dioxolane ring is typically synthesized through acetalization reactions involving aldehydes or ketones with diols under acid catalysis. For this compound, the precursor is often a cyclohexanone derivative:
- **Method:** Acid-catalyzed acetalization of cyclohexanone with ethylene glycol or glycerol derivatives.
- **Reagents:** Catalysts such as p-toluenesulfonic acid (p-TsOH), or Lewis acids.
- **Conditions:** Reflux in anhydrous solvents, often with azeotropic removal of water to drive the reaction.
This process yields a cyclohexyl-1,3-dioxolane intermediate, which is crucial for subsequent functionalization steps.
Radical-Mediated Cyclohexyl Functionalization
Recent advances utilize radical chemistry to introduce the cyclohexyl group onto the dioxolane scaffold:
- **Method:** Transition-metal catalyzed radical addition or oxidation of cyclopropane derivatives, which are transformed into cyclohexyl analogs via ring expansion or radical rearrangement.
- **Catalysts:** Transition metals such as copper, iron, or cobalt salts.
- **Reaction:** Bicycloalkanols undergo oxidation with molecular oxygen in the presence of metal catalysts, leading to cyclohexyl derivatives with the dioxolane moiety.
This approach offers high yields (60-80%) and regioselectivity, as demonstrated in recent synthetic studies.
Synthesis via Cyclopropane Intermediates and Radical Oxidation
The literature indicates that aminocyclopropanes serve as versatile intermediates for constructing the target molecule.
Aminocyclopropanes to Dioxolanes
- Preparation of aminocyclopropanes: Alkylation of cyclopropane derivatives with suitable amines, followed by stereoselective separation of diastereomers.
- Oxidation: Transition-metal catalyzed oxidation of aminocyclopropanes with molecular oxygen, forming radical intermediates.
Aminocyclopropane → (oxidation with transition-metal catalyst) → Radical intermediates → Cyclization to form 1,3-dioxolane ring attached to cyclohexyl group.
Yields: Typically between 60-80%, depending on catalyst and reaction conditions.
Radical Ring Expansion
Radical ring expansion of cyclopropanes under oxidative conditions facilitates the formation of six-membered rings, including cyclohexyl derivatives with attached heterocycles like dioxolanes.
Functionalization to Introduce the Propan-1-amine Chain
The final step involves attaching the propan-1-amine group to the cyclohexyl-dioxolane core:
Nucleophilic Substitution
- Method: Alkylation of the dioxolane-containing intermediate with 3-bromopropan-1-amine or related halides.
- Reagents: Nucleophilic amines, potassium carbonate, or other bases.
- Conditions: Reflux in polar aprotic solvents such as acetonitrile or DMF.
Reductive Amination
Alternatively, reductive amination of aldehyde or ketone functionalities on the intermediate with ammonia or primary amines under catalytic hydrogenation can be employed to install the amine group.
Summary of the Synthetic Route
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Cycloalkyl-Dioxolane Systems
3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine
- Structural Difference : Cycloheptyl vs. cyclohexyl ring.
- Impact : The larger cycloheptyl ring increases steric hindrance and may reduce conformational rigidity compared to the cyclohexyl analog. This could influence binding affinity in receptor-ligand interactions.
- Application : Both compounds are marketed as synthetic intermediates, with the cyclohexyl variant priced higher (€1,619/500 mg vs. €1,518/500 mg for the cycloheptyl analog), suggesting differences in synthetic complexity or demand .
1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine (DMMDA-2)
- Structural Difference : Benzodioxole ring replaces the cyclohexyl-dioxolane system; propan-2-amine vs. propan-1-amine.
- DMMDA-2 is a psychoactive phenethylamine derivative, highlighting the pharmacological relevance of dioxolane-containing amines .
Analogs with Cyclohexyl and Amine Substituents
N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)-1-propanamine
- Structural Difference : Cyclohexylmethyl group and imidazole substituent vs. cyclohexyl-dioxolane.
- Impact: The imidazole introduces basicity and metal-coordination capacity, which could enhance biological activity. This compound is used in coordination chemistry and drug discovery, contrasting with the target compound’s role as a non-functionalized building block .
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
- Structural Difference : Nitrosourea pharmacophore replaces the dioxolane-amine system.
- Impact : CCNU’s cyclohexylcarbamoylation mechanism enables covalent binding to lysine residues in proteins, while its chloroethyl group alkylates nucleic acids. The target compound lacks electrophilic sites for such reactions, suggesting divergent biological applications (e.g., CCNU as an anticancer agent vs. the target as a synthetic intermediate) .
Dioxolane-Containing Pharmaceuticals
Propiconazole and Pramiconazole
- Structural Difference : Dioxolane rings substituted with triazoles and aromatic groups (e.g., 2,4-dichlorophenyl in propiconazole).
- Impact : These antifungal agents leverage the dioxolane’s electron-rich oxygen atoms for target binding (e.g., fungal CYP51 inhibition). The target compound’s unfunctionalized dioxolane and cyclohexyl group may limit direct antimicrobial activity but could serve as a precursor for such derivatives .
Ether-Linked Oxolane Analogs
3-(Oxolan-3-yloxy)propan-1-amine
- Structural Difference : Oxolane (tetrahydrofuran) linked via an ether bond vs. fused cyclohexyl-dioxolane.
- Impact : The ether linkage reduces ring strain and alters solubility. This compound’s hydrochloride salt (CAS 1339095-68-9) is used in specialty organic reactions, emphasizing the role of oxygen heterocycles in amine-based syntheses .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The target compound’s cyclohexyl-dioxolane system is less reactive than CCNU’s nitrosourea group but offers modularity for derivatization, as seen in dioxolane-containing antifungals .
- Biological Potential: While direct activity is unreported, structural parallels to DMMDA-2 and imidazole-containing analogs suggest possible CNS or antimicrobial applications with further functionalization .
- Physicochemical Properties : The cyclohexyl group enhances lipophilicity (predicted logP ~2.5), making the compound suitable for blood-brain barrier penetration in drug design .
Biological Activity
3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine, also known by its CAS number 105599-56-2, is a compound that incorporates a dioxolane moiety and a cyclohexyl group. Its structure suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with dioxolane derivatives. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its synthesis and characterization.
Chemical Structure and Properties
The molecular formula of this compound is C12H23NO2. The compound features a dioxolane ring, which has been widely recognized for its role in various biological activities. The structure can be represented as follows:
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 213.32 g/mol |
| Purity | 97% |
| CAS Number | 105599-56-2 |
| IUPAC Name | 3-(1-(1,3-dioxolan-2-yl)cyclohexyl)propan-1-amine |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate cyclohexanol derivatives with dioxolane precursors under controlled conditions. The use of catalysts such as Montmorillonite K10 has been reported to enhance yields and reduce reaction times in similar dioxolane syntheses .
Antibacterial Activity
Research indicates that compounds containing dioxolane structures exhibit significant antibacterial properties. For example, studies have shown that various synthesized dioxolanes demonstrate effectiveness against a range of bacterial strains including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa.
Case Study : A recent study synthesized several dioxolane derivatives and evaluated their antibacterial activities. The results indicated that most compounds displayed MIC (Minimum Inhibitory Concentration) values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis. Notably, some derivatives achieved perfect activity against P. aeruginosa with MIC values as low as 625 µg/mL .
Antifungal Activity
In addition to antibacterial effects, dioxolane derivatives have been tested for antifungal activity. One notable finding is that many of these compounds showed excellent antifungal activity against Candida albicans, a common fungal pathogen.
Table 2: Antifungal Activity of Dioxolane Derivatives
| Compound ID | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound 1 | >3125 | C. albicans |
| Compound 4 | 156.25 | C. albicans |
| Compound 6 | 312.5 | C. albicans |
The biological activity of dioxolane-containing compounds is often attributed to their ability to interact with bacterial cell membranes or inhibit essential metabolic pathways within microbial cells. For instance, the presence of the amine group in the structure may enhance membrane permeability or facilitate binding to target sites within pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
